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Compound of Interest |

5-Aminobenzoxazole-2-
Compound Name: ]
methanamine

Cat. No.: B11726317

Get Quote

\ J

Compound Identity: 5-Aminobenzoxazole-2-methanamine CAS Number: 1780283-55-7
Molecular Formula: CsHoN3O Molecular Weight: 163.18 g/mol Class: Benzoxazole-2-
methanamine derivative; Kinase Inhibitor Scaffold[1][2][3]

Executive Summary & Mechanism of Action

5-Aminobenzoxazole-2-methanamine represents a privileged scaffold in medicinal chemistry,
combining a planar benzoxazole core with a basic aminomethyl side chain.[1] This structure is
critical for dual-mode anticancer activity:[1]

» Kinase Inhibition (ATP-Competitive): The benzoxazole core mimics the purine ring of ATP,
allowing it to dock into the ATP-binding pocket of receptor tyrosine kinases (RTKS),
specifically VEGFR-2 and c-Met.[1] The 5-amino group provides essential hydrogen bonding
interactions with the kinase hinge region.[1]

o DNA Intercalation & Topoisomerase Interference: The planar heterocyclic system facilitates
intercalation between DNA base pairs, while the cationic aminomethyl tail interacts with the
phosphate backbone, potentially stabilizing the DNA-Topoisomerase cleavable complex.
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Primary Applications:
o Lead Optimization: As a fragment for designing dual VEGFR/c-Met inhibitors.

e Phenotypic Screening: Antiproliferative assays in solid tumor models (Breast, Lung,
Colorectal).[1][4]

e Mechanism Elucidation: Probing apoptosis induction via the intrinsic mitochondrial pathway.

Preparation & Handling Protocol

Strict adherence to solubility limits is required to prevent precipitation during cell treatment.

Stock Solution Preparation

The compound is hydrophobic with a polar amine tail. DMSO (Dimethyl sulfoxide) is the solvent
of choice.[1]

Parameter Specification

Sterile-filtered DMSO (Sigma-Aldrich,
Hybridoma Grade)

Solvent

_ 10 mM or 20 mM (Avoid >50 mM to prevent
Stock Concentration ]
aggregation)

-20°C in single-use aliquots (Avoid freeze-thaw

Storage
cycles)
- Stable for 6 months at -20°C; 24 hours at 4°C in
Stability )
solution.[1]
Protocol:

e Weigh 1.63 mg of powder.[3]
e Dissolve in 1.0 mL of 100% DMSO to yield a 10 mM stock.

o Vortex for 1 minute. If particulate remains, sonicate for 30 seconds at 40 kHz.
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« Filter sterilize using a 0.22 um PTFE syringe filter if using for long-term culture (optional for
short assays).[1]

Working Solution (Media Dilution)

Critical Step: The final DMSO concentration in the cell culture must never exceed 0.5% (v/v) to
avoid solvent toxicity.[1]

o Example for 10 uM Treatment: Dilute 1 puL of 20 mM stock into 999 uL of complete media.

» Serial Dilution: Prepare 2x concentrates in media and add equal volume to cell wells to
ensure rapid mixing.

Experimental Workflows & Protocols
Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the I1Cso (Half-maximal inhibitory concentration) in target cell lines.[1]
Target Cell Lines:

o MCF-7 (Breast Adenocarcinoma, ER+): High sensitivity to benzoxazole derivatives.[1]

e A549 (Lung Carcinoma): Moderate sensitivity; useful for evaluating EGFR/c-Met crosstalk.[1]
« MDA-MB-231 (Triple-Negative Breast Cancer): Aggressive model for metastasis inhibition.[1]
Protocol:

e Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

o Treatment: Remove old media. Add 100 pL of fresh media containing the compound at
graded concentrations: 0, 0.1, 0.5, 1, 5, 10, 50, 100 uM.

o Control: 0.5% DMSO vehicle control.

o Positive Control:[1][5] Sorafenib (5 uM) or Doxorubicin (1 puM).[1]
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e |ncubation: 48 or 72 hours at 37°C, 5% COa-.

e Readout: Add 10 pL CCK-8 reagent (or MTT). Incubate 2—4 hours. Measure Absorbance at
450 nm (CCK-8) or 570 nm (MTT).[1]

¢ Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. normalized response)
to calculate ICso.

Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Obijective: Confirm if cell death is mediated via apoptosis (Annexin V) or necrosis, and identify
cell cycle arrest (typically G2/M for benzoxazoles).[1]

Protocol:

Seed:

cells/well in a 6-well plate.

Treat: Incubate with ICso and 2xICso concentrations for 24 hours.

Harvest: Trypsinize cells (collect floating cells too). Wash 2x with cold PBS.

Staining:

o Apoptosis:[1] Resuspend in Binding Buffer. Add 5 pL Annexin V-FITC and 5 pL Propidium
lodide (PI).[1] Incubate 15 min in dark.

o Cell Cycle:[1][6][7] Fix in 70% ethanol (-20°C, overnight). Wash. Stain with PI/RNase
staining buffer for 30 min.

e Acquisition: Analyze 10,000 events on a Flow Cytometer (e.g., BD FACSCanto).

Mechanistic Validation (Western Blotting)

Objective: Validate the inhibition of survival pathways (PI3K/Akt, MAPK) and activation of
apoptotic markers.[1]

Key Markers to Probe:
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o Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax/Bcl-2 ratio.[1]

e Kinase Targets: p-VEGFR2 (Tyr1175), p-c-Met (Tyr1234/1235), p-Akt (Ser473).[1]

Protocol:

Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

Load 30 pg protein per lane on SDS-PAGE.[1]

Transfer to PVDF membrane.

Block with 5% BSA (for phosphoproteins) or Milk (for total proteins).[1]

Incubate primary antibodies overnight at 4°C.

Pathway Visualization (Mechanism of Action)[1]

The following diagram illustrates the dual mechanism of 5-Aminobenzoxazole-2-
methanamine, highlighting its upstream kinase inhibition and downstream apoptotic execution.
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Caption: Dual-action mechanism targeting RTK signaling and DNA integrity, converging on the
intrinsic apoptotic pathway.[1]
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Expected Results & Troubleshooting

Troubleshooting (If No

Assay Expected Outcome
Effect)
If ICs0 > 100 pM, verify stock
ICso range: 5 — 25 uM solubility. Ensure cells are in
MTT / CCK-8 _ _
(depending on cell line).[1] log-phase growth before

treatment.[1]

If no phospho-reduction seen,
treat cells in serum-free media
| p-VEGFR2, | p-Akt, 1 ) )
Western Blot for 4h, then stimulate with
Cleaved Caspase-3.[1] ] )
VEGF (50 ng/mL) to visualize

inhibition window.[1]

If high Pl-only staining
Flow Cyt . Increase in Sub-G1 population  (Necrosis), reduce drug
ow Cytometr
Y (Apoptosis) or G2/M arrest.[1] concentration or incubation

time (check 24h vs 48h).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b11726317?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/292464736_Synthesis_some_new_benzoxazole_derivatives_and_their_cytotoxicity_to_human_cancer_cell_lines
https://www.molcore.com/cn/product/1780283-55-7
https://www.001chemical.com/cn/chem/1780283-55-7
https://journal.ijresm.com/index.php/ijresm/article/download/1633/1573/2164
https://pubmed.ncbi.nlm.nih.gov/41134395/
https://pubmed.ncbi.nlm.nih.gov/41134395/
https://www.mdpi.com/1424-8247/18/12/1875
https://pmc.ncbi.nlm.nih.gov/articles/PMC9519869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9519869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6087707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6087707/
https://www.semanticscholar.org/paper/Biological-activity-and-ADME%2FTox-prediction-of-some-Foto-Foto/ee443e587c96b78b04704323d88c1cef08b65f5a
https://www.bibliomed.org/fulltextpdf.php?mno=132047
https://www.benchchem.com/product/b11726317/docs#application-note-5-aminobenzoxazole-2-methanamine-in-cancer-cell-line-profiling-1
https://www.benchchem.com/product/b11726317/docs#application-note-5-aminobenzoxazole-2-methanamine-in-cancer-cell-line-profiling-1
https://www.benchchem.com/product/b11726317/docs#application-note-5-aminobenzoxazole-2-methanamine-in-cancer-cell-line-profiling-1
https://www.benchchem.com/product/b11726317/docs#application-note-5-aminobenzoxazole-2-methanamine-in-cancer-cell-line-profiling-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11726317?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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